- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. IICanadian Journal of Chemistry, 1954, 32, 641-5,
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone structure
Nome del prodotto:1-(Isoquinolin-3-yl)ethanone
Numero CAS:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
1-(Isoquinolin-3-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- Chiave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Proprietà calcolate
- Massa esatta: 171.06800
- Massa monoisotopica: 173.047678
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 205
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.2
- XLogP3: 2.1
Proprietà sperimentali
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Informazioni sulla sicurezza
1-(Isoquinolin-3-yl)ethanone Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(Isoquinolin-3-yl)ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0989508-5g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 5g |
$1080 | 2024-08-02 | |
TRC | I822438-10mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 10mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
Enamine | EN300-1655826-0.25g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.25g |
$148.0 | 2025-02-20 | |
Enamine | EN300-1655826-0.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.5g |
$233.0 | 2025-02-20 | |
abcr | AB445109-1g |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 1g |
€726.50 | 2025-02-19 | ||
abcr | AB445109-100mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 100mg |
€212.00 | 2025-02-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
Enamine | EN300-1655826-0.1g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.1g |
$104.0 | 2025-02-20 | |
Enamine | EN300-1655826-2.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 2.5g |
$633.0 | 2025-02-20 |
1-(Isoquinolin-3-yl)ethanone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Diethyl ether , Benzene
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Riferimento
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium saltsMonatshefte fuer Chemie, 1998, 129, 897-908,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
Riferimento
- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials ApplicationsAngewandte Chemie, 2015, 54(7), 2084-2089,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agentsArzneimittel-Forschung, 1986, 36(1), 10-13,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalizationTetrahedron: Asymmetry, 2001, 12(8), 1185-1200,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
Riferimento
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligandZeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Riferimento
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactionsTetrahedron, 2001, 57(13), 2507-2514,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Riferimento
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) ComplexesChemistry - A European Journal, 2010, 16(47), 14131-14141,
1-(Isoquinolin-3-yl)ethanone Raw materials
- tributyl(1-ethoxyethenyl)stannane
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- L-Phenylalanine
- Methyl isoquinoline-3-carboxylate
- Ethyl Isoquinoline-3-carboxylate
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Letteratura correlata
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Prodotti correlati
- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
- 878716-27-9(5-(2-methylphenoxy)methyl-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-ylfuran-2-carboxamide)
- 1305712-80-4(tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate)
- 1000053-23-5(tert-butyl N-[1-(4-amino-2-fluoro-phenyl)-4-piperidyl]carbamate)
- 1214328-50-3(4-(Pyridin-4-yl)-2-(trifluoromethoxy)benzonitrile)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):163.0/343.0